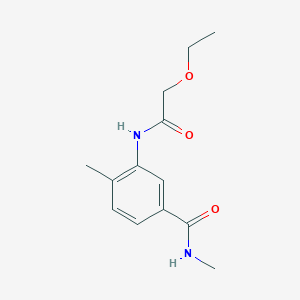![molecular formula C23H27NO B14893525 9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a fluorenol core with a diisopropylamino butynyl side chain, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol typically involves multiple steps, starting with the preparation of the fluorenol core and the diisopropylamino butynyl side chainThe reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the fluorenol core can be oxidized to form a ketone.
Reduction: The alkyne group in the butynyl side chain can be reduced to an alkene or alkane.
Substitution: The diisopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) under pressure.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alkenes or alkanes.
Substitution: Formation of various substituted fluorenol derivatives.
Applications De Recherche Scientifique
9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, altering their activity and leading to various physiological effects. The diisopropylamino group can enhance the compound’s ability to penetrate cell membranes, making it effective in cellular assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide
- N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide
- 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide
Uniqueness
Compared to similar compounds, 9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol stands out due to its unique fluorenol core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C23H27NO |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
9-[4-[di(propan-2-yl)amino]but-2-ynyl]fluoren-9-ol |
InChI |
InChI=1S/C23H27NO/c1-17(2)24(18(3)4)16-10-9-15-23(25)21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-8,11-14,17-18,25H,15-16H2,1-4H3 |
Clé InChI |
BWKCZJDCSQCOME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


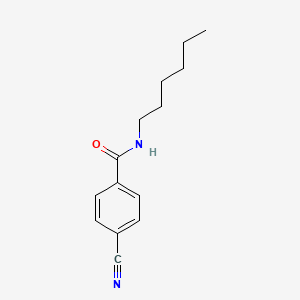

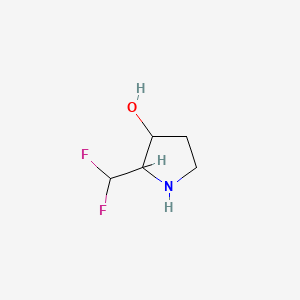

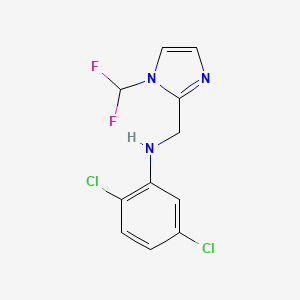

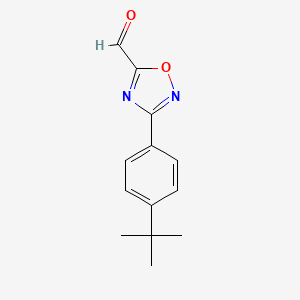
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)
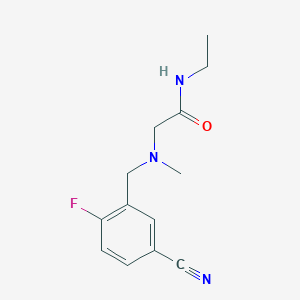
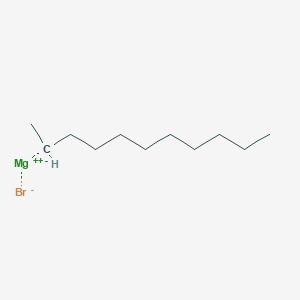
![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)

